molecular formula C26H19FN2O6 B2760614 2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide CAS No. 866342-77-0

2-[7-(4-fluorobenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide

Katalognummer: B2760614
CAS-Nummer: 866342-77-0
Molekulargewicht: 474.444
InChI-Schlüssel: JKRQKJGTRXNJEW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a complex heterocyclic scaffold combining a [1,3]dioxolo[4,5-g]quinolin core with a 4-fluorobenzoyl group at position 7 and an N-(4-methoxyphenyl)acetamide moiety at position 3. The dioxolo ring (1,3-dioxole fused to quinoline) contributes to conformational rigidity, while the 4-fluorobenzoyl and 4-methoxyphenyl groups introduce electronic and steric variations that may influence solubility, binding affinity, and metabolic stability.

Eigenschaften

IUPAC Name

2-[7-(4-fluorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19FN2O6/c1-33-18-8-6-17(7-9-18)28-24(30)13-29-12-20(25(31)15-2-4-16(27)5-3-15)26(32)19-10-22-23(11-21(19)29)35-14-34-22/h2-12H,13-14H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRQKJGTRXNJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC4=C(C=C32)OCO4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

2-[7-(4-Chlorobenzoyl)-8-Oxo-2H,5H,8H-[1,3]Dioxolo[4,5-g]Quinolin-5-yl]-N-(3-Methoxyphenyl)Acetamide ()

  • Structural Differences :
    • Substituent : 4-Chlorobenzoyl (vs. 4-fluorobenzoyl in the target compound).
    • Acetamide Position : 3-Methoxyphenyl (vs. 4-methoxyphenyl).
  • The meta-methoxy configuration may alter hydrogen-bonding interactions compared to the para-substituted analog.

2-[3-(2-Chlorobenzyl)-8-Methyl-4-Oxo-3,4-Dihydro-5H-Pyrimido[5,4-b]Indol-5-yl]-N-(2-Fluorophenyl)Acetamide ()

  • Structural Differences: Core: Pyrimido[5,4-b]indole (vs. dioxoloquinoline). Substituents: 2-Chlorobenzyl and 2-fluorophenyl acetamide.
  • Implications: The pyrimidoindole core lacks the dioxolo ring’s oxygen atoms, reducing polarity and possibly altering π-π stacking interactions.

Acetamide Side Chain Variations

2-Chloro-N-(4-Fluorophenyl)Acetamide ()

  • Structural Differences: Simplified acetamide with a chloro substituent (vs. the target’s extended dioxoloquinoline-linked acetamide).
  • Role: Serves as a key intermediate for synthesizing quinoline- and piperazinedione-derived compounds . Highlights the importance of the acetamide group in facilitating downstream derivatization.

2-(4-Acetylphenoxy)-N-(o-Tolyl)Acetamide ()

  • Structural Differences: Phenoxy-acetyl group (vs. heterocyclic core) with an ortho-tolyl acetamide.
  • Implications: Demonstrates how non-heterocyclic acetamides prioritize different pharmacophoric features, such as ketone-mediated hydrogen bonding.

Structural and Property Comparison Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Dioxoloquinoline 4-Fluorobenzoyl, 4-methoxyphenyl acetamide ~507.5 (estimated) High rigidity, moderate polarity
2-[7-(4-Chlorobenzoyl)-...-N-(3-Methoxyphenyl)Acetamide Dioxoloquinoline 4-Chlorobenzoyl, 3-methoxyphenyl ~523.9 (estimated) Increased lipophilicity
2-[3-(2-Chlorobenzyl)-...-N-(2-Fluorophenyl)Acetamide Pyrimidoindole 2-Chlorobenzyl, 2-fluorophenyl 468.9 Steric hindrance near acetamide
2-Chloro-N-(4-Fluorophenyl)Acetamide Simple acetamide Chloro, 4-fluorophenyl 201.6 Synthetic intermediate

Research Findings and Implications

  • Electronic Effects : Fluorine’s electronegativity in the target compound may enhance binding to electron-rich targets (e.g., kinases) compared to chlorine analogs .
  • Synthetic Challenges: The dioxoloquinoline core requires precise cyclization conditions, as seen in related SnCl₂-mediated reductions and ZnCl₂-catalyzed thiazolidin formations .
  • Biological Relevance : While activity data for the target compound is absent in the evidence, structurally similar compounds (e.g., pyrimidoindoles ) are explored for anticancer and antimicrobial applications due to heterocycle-mediated intercalation or enzyme inhibition.

Q & A

Basic: What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step routes, including:

  • Friedel-Crafts acylation to introduce the 4-fluorobenzoyl group.
  • Cyclization under acidic conditions to form the dioxoloquinoline core.
  • Amide coupling (e.g., using EDC/HOBt) to attach the N-(4-methoxyphenyl)acetamide moiety .
    Optimization requires precise temperature control (e.g., 0–5°C for acylation), solvent selection (DMF for polar intermediates, dichloromethane for non-polar steps), and purification via column chromatography or recrystallization . Yield improvements (>60%) are achievable by adjusting stoichiometry and catalyst loading (e.g., 1.2 eq. acyl chloride) .

Basic: How is the molecular structure validated, and what spectral data are key for confirmation?

Answer:
Structural validation relies on:

  • NMR :
    • ¹H NMR : Distinct signals for the dioxoloquinoline protons (δ 6.8–7.2 ppm) and methoxyphenyl group (singlet at δ 3.8 ppm) .
    • ¹³C NMR : Carbonyl resonances at ~170 ppm (amide) and 190 ppm (quinolin-8-one) .
  • HRMS : Exact mass matching the molecular formula (e.g., C₃₀H₂₄FN₂O₆ requires m/z 545.1623) .
  • X-ray crystallography (if available): Confirms stereochemistry and hydrogen-bonding patterns (e.g., intramolecular C–H···O interactions) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Answer:
Discrepancies often arise from:

  • Assay conditions : Variations in cell lines (e.g., HeLa vs. HepG2) or enzyme sources (recombinant vs. native proteins).
  • Solubility issues : Use of DMSO (>0.1% can inhibit targets) or incomplete dissolution in buffer .
    Methodological solutions :
    • Standardize assays using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments across ≥3 independent trials.
    • Perform solubility screens in PBS or cell media with surfactants (e.g., Tween-80) .
    • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding constants .

Advanced: What strategies enhance selectivity for intended biological targets (e.g., kinase inhibition)?

Answer:
Improving selectivity involves:

  • Structural modifications :
    • Replace the 4-methoxyphenyl group with bulky substituents (e.g., 3,5-dimethoxy) to sterically block off-target interactions .
    • Modify the dioxolo ring to a methylenedioxy group to alter electron density .
  • Computational modeling :
    • Docking studies (AutoDock Vina) to predict binding poses in target vs. non-target proteins .
    • MD simulations (GROMACS) to assess stability of ligand-target complexes over 100-ns trajectories .
  • In vitro profiling : Screen against panels like KinomeScan to identify cross-reactivity .

Advanced: How to design analogs to overcome metabolic instability observed in preclinical studies?

Answer:
Address metabolic liabilities (e.g., CYP450-mediated oxidation):

  • Introduce electron-withdrawing groups (e.g., fluorine at para positions) to block hydroxylation .
  • Replace labile motifs : Swap the acetamide with a sulfonamide to resist hydrolysis .
  • Prodrug approaches : Mask polar groups (e.g., esterify the quinolin-8-one carbonyl) for improved bioavailability .
    Validate stability via:
    • Microsomal assays (human liver microsomes, NADPH cofactor).
    • LC-MS/MS metabolite identification .

Basic: What in vitro assays are recommended for initial biological activity screening?

Answer:
Prioritize:

  • Cytotoxicity : MTT assay in cancer cell lines (IC₅₀ < 10 μM warrants further study) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase activity measured via ADP-Glo™) .
  • Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
    Use dose-response curves (4-parameter logistic model) for potency calculations .

Advanced: How to investigate the compound’s mechanism of action when initial data are inconclusive?

Answer:
Employ multi-modal approaches:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Chemical proteomics : Use a biotinylated probe of the compound to pull down interacting proteins .
  • CRISPR screening : Genome-wide knockout to pinpoint synthetic lethal genes .
    Cross-validate findings with knockdown/knockout models (siRNA or CRISPR-Cas9) .

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Storage : –20°C under argon, in amber vials to prevent photodegradation .
  • Stability in solution : ≤24 hours in DMSO; avoid aqueous buffers with pH >8 (risk of amide hydrolysis) .
    Monitor purity via HPLC (C18 column, acetonitrile/water gradient) every 3 months .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.